molecular formula C21H21N3O4 B11284377 2-[4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-methoxyphenyl)acetamide

2-[4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B11284377
M. Wt: 379.4 g/mol
InChI Key: GBDGDMSRJDNFMI-UHFFFAOYSA-N
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Description

2-[4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-methoxyphenyl)acetamide is a complex organic compound with a unique structure that includes a tetrahydropyrazinone core and various functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the tetrahydropyrazinone core This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-[4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethylphenyl isocyanate
  • N-(2,6-Dimethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
  • 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone

Uniqueness

2-[4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-methoxyphenyl)acetamide is unique due to its specific combination of functional groups and the tetrahydropyrazinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

2-[4-(3,4-dimethylphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C21H21N3O4/c1-14-8-9-16(12-15(14)2)24-11-10-23(20(26)21(24)27)13-19(25)22-17-6-4-5-7-18(17)28-3/h4-12H,13H2,1-3H3,(H,22,25)

InChI Key

GBDGDMSRJDNFMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC=CC=C3OC)C

Origin of Product

United States

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